2,2-Bis(ethylthio)acetaldehyde 2,2-Bis(ethylthio)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 42919-45-9
VCID: VC0014573
InChI: InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3
SMILES: CCSC(C=O)SCC
Molecular Formula: C6H12OS2
Molecular Weight: 164.3 g/mol

2,2-Bis(ethylthio)acetaldehyde

CAS No.: 42919-45-9

VCID: VC0014573

Molecular Formula: C6H12OS2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

2,2-Bis(ethylthio)acetaldehyde - 42919-45-9

Description

2,2-Bis(ethylthio)acetaldehyde is a chemical compound primarily used in scientific research. Identified by the CAS Registry Number 42919-45-9, it has a molecular weight of 164.29 g/mol and the molecular formula C₆H₁₂OS₂ . The compound features two ethylthio groups attached to the second carbon of an acetaldehyde backbone, classifying it as a thioether derivative of acetaldehyde. It is available from several chemical suppliers for research purposes.

This compound is synthesized through the reaction of acetaldehyde with ethanethiol, using an acid catalyst. Reaction types include oxidation, reduction, and substitution. 2,2-Bis(ethylthio)acetaldehyde can be oxidized to form sulfoxides or sulfones, reduced to alcohols or thiols, or undergo substitution of its ethylthio groups with other nucleophiles. Its applications are mainly in proteomics, where it is used as a reagent for modifying proteins and peptides, and in organic synthesis, where it serves as an intermediate for creating more complex molecules. The compound's ability to form stable thioacetal linkages with aldehydes and ketones makes it useful for protecting carbonyl groups during synthetic transformations.

Similar compounds include 2,2-Bis(methylthio)acetaldehyde and 2,2-Bis(phenylthio)acetaldehyde. 2,2-Bis(ethylthio)acetaldehyde is unique because of the presence of ethylthio groups, which provide distinct steric and electronic effects compared to other thioacetals. Preliminary studies indicate that 2,2-Bis(ethylthio)acetaldehyde exhibits antimicrobial properties, potentially through the disruption of microbial cell membranes or interference with metabolic processes, and may also possess anti-inflammatory effects.

CAS No. 42919-45-9
Product Name 2,2-Bis(ethylthio)acetaldehyde
Molecular Formula C6H12OS2
Molecular Weight 164.3 g/mol
IUPAC Name 2,2-bis(ethylsulfanyl)acetaldehyde
Standard InChI InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3
Standard InChIKey OAIHIZJTNUIXNU-UHFFFAOYSA-N
SMILES CCSC(C=O)SCC
Canonical SMILES CCSC(C=O)SCC
Synonyms Glyoxal Monoethylmercaptal; 2,2-Bis(ethylthio)ethanal;
PubChem Compound 12266892
Last Modified Sep 14 2023

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